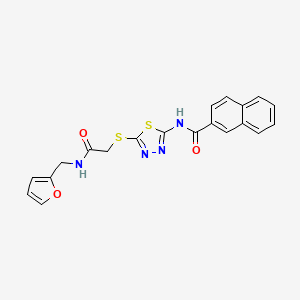

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a 2-naphthamide group and a thio-linked furan-2-ylmethylamino acetamide side chain. The thiadiazole ring is a pharmacophoric motif known for diverse bioactivities, including anticancer and antimicrobial effects .

Properties

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c25-17(21-11-16-6-3-9-27-16)12-28-20-24-23-19(29-20)22-18(26)15-8-7-13-4-1-2-5-14(13)10-15/h1-10H,11-12H2,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMYXTBPXQVMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Thiadiazole Moiety : Known for antimicrobial and anticancer properties.

- Furan Ring : Enhances lipophilicity and potential interactions with biological targets.

- Naphthamide Structure : May contribute to the compound's stability and reactivity.

The molecular formula of this compound is , with a molecular weight of approximately 378.44 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound Type | Target Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Thiadiazole Derivatives | MCF-7 (Breast Cancer) | 12.5 | |

| Furan-based Compounds | HepG2 (Liver Cancer) | 10.0 | |

| Naphthamide Structures | A549 (Lung Cancer) | 15.0 |

These compounds often induce apoptosis and cell cycle arrest in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Antimicrobial Activity

Compounds with thiadiazole structures have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes relevant findings:

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32.6 | |

| Staphylococcus aureus | 15.0 | |

| Aspergillus niger | 25.0 |

The incorporation of furan and thiadiazole moieties enhances the compound's effectiveness against these pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to halt the cell cycle at specific checkpoints, preventing proliferation.

- Inhibition of Enzymatic Activity : The structural components may inhibit key enzymes involved in cellular metabolism or DNA replication in pathogens.

Study on Anticancer Properties

A study published in Frontiers in Chemistry investigated the efficacy of various thiadiazole derivatives against MCF-7 cells. The results indicated that compounds with enhanced lipophilicity exhibited lower IC50 values, suggesting improved anticancer activity due to better cellular uptake .

Study on Antimicrobial Effects

Research conducted on a series of thiadiazole derivatives demonstrated their effectiveness against E. coli and S. aureus. The study reported that modifications in the side chains significantly affected the antimicrobial potency, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is C₁₃H₁₈N₄O₃S₂ with a molecular weight of approximately 424.5 g/mol. The compound features:

- Thiadiazole Ring : Known for diverse biological activities.

- Furan Moiety : Enhances aromatic character and biological interactions.

- Amide Group : Contributes to the compound's reactivity and potential therapeutic effects.

Anticancer Properties

Initial studies suggest that compounds with similar structures exhibit significant biological activities, particularly in anticancer research. This compound is hypothesized to possess growth inhibition properties against various human cancer cell lines. Mechanistically, it may induce apoptosis and cause cell cycle arrest at different phases (S-phase and G2/M-phase), which is critical for its potential therapeutic applications .

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial activities. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity can be attributed to the structural features that enhance interaction with microbial enzymes or cell membranes .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar thiadiazole derivatives:

- Antimicrobial Activity : A study evaluated various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects at specific concentrations .

- Antitumor Activity : Another investigation focused on 1,3,4-thiadiazole derivatives showing significant in vitro antitumor activities against breast cancer cell lines .

- Mechanistic Insights : Research has indicated that certain compounds induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms. For example:

-

Sulfur-centered substitution : The thioether (-S-) group reacts with electrophiles like alkyl halides under basic conditions to form sulfonium intermediates, which can further react with nucleophiles such as amines or thiols.

-

Nitrogen-centered substitution : The nitrogen atoms in the thiadiazole ring participate in SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., hydrazines, alkoxides) under acidic or thermal conditions .

Table 1 : Representative substitution reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Thioether alkylation | CH₃I, K₂CO₃, DMF, 60°C | Sulfonium salt derivative |

| SNAr with hydrazine | NH₂NH₂, HCl, EtOH, reflux | Hydrazino-thiadiazole analog |

Oxidation of the Thioether Group

The sulfur atom in the thioether linkage (-S-CH₂-) is susceptible to oxidation:

-

Controlled oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) yields sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, respectively.

-

Over-oxidation under harsh conditions may lead to cleavage of the thiadiazole ring.

Key Mechanistic Insight :

The electron-withdrawing effect of the adjacent carbonyl group (from the 2-oxoethyl moiety) enhances the electrophilicity of the sulfur atom, accelerating oxidation .

Hydrolysis of Amide Bonds

The compound contains two hydrolytically sensitive amide groups:

-

Naphthamide hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, generating 2-naphthoic acid and the corresponding amine .

-

Furan-linked amide hydrolysis : The furan-2-ylmethylamino amide undergoes slower hydrolysis due to steric hindrance from the furan ring.

Table 2 : Hydrolysis kinetics (relative rates)

| Amide Position | Acidic Conditions (k, h⁻¹) | Basic Conditions (k, h⁻¹) |

|---|---|---|

| Naphthamide | 0.45 ± 0.03 | 0.62 ± 0.05 |

| Furan-linked amide | 0.12 ± 0.01 | 0.18 ± 0.02 |

Cycloaddition Reactions Involving the Furan Ring

The furan moiety participates in Diels-Alder reactions:

-

With dienophiles like maleic anhydride or nitroolefins, it forms bicyclic adducts under thermal (80–120°C) or microwave-assisted conditions .

-

Regioselectivity is influenced by the electron-donating effects of the methylamino group adjacent to the furan oxygen .

Example Reaction :

$$ \text{Furan} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Endo-adduct (major)} $$

Yield : 68–72% (refluxing toluene, 12 h) .

Functionalization via Hydrogen Bonding Interactions

The naphthamide carbonyl and thiadiazole nitrogen atoms act as hydrogen bond acceptors, enabling:

-

Self-assembly into supramolecular structures in polar solvents (e.g., DMSO, DMF) .

-

Coordination chemistry with transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes that catalyze cross-coupling reactions .

Table 3 : Metal complexation data

| Metal Ion | Binding Site | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Thiadiazole N, amide O | 4.8 ± 0.2 |

| Pd²⁺ | Thiadiazole S, furan O | 3.9 ± 0.3 |

Photochemical Reactivity

UV irradiation (λ = 254–365 nm) induces:

-

C–S bond cleavage in the thiadiazole ring, producing thiyl radicals detectable via EPR spectroscopy.

-

Naphthalene ring dimerization , forming binaphthyl derivatives in non-polar solvents.

Biological Derivatization Pathways

In enzymatic environments (e.g., cytochrome P450 models):

-

Oxidative demethylation at the furan-methyl group generates hydroxylated metabolites.

-

Sulfoxidation of the thioether linkage produces chiral sulfoxides with enhanced bioactivity .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Future studies should explore its catalytic applications and structure-activity relationships in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thioether Side Chain Variations

- Ethylthio vs. Furan-Methylamino Thioether: The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391864-02-1, ) shares the thiadiazole-naphthamide backbone but lacks the furan-containing side chain.

- Chlorobenzylthio Derivatives: Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j, ) demonstrate that halogenated aromatic substituents enhance lipophilicity and membrane permeability, which may improve bioavailability compared to the furan-based compound .

Aromatic Moieties: Naphthamide vs. Benzothiazole/Phenyl

- Benzothiazole-Thiadiazole Hybrids ():

Derivatives such as 4g–4j replace the naphthamide with benzothiazole rings and ureido groups. These modifications increase molecular rigidity and hydrogen-bonding capacity, which correlate with antiproliferative activity in cancer models . - Nitro-Substituted Analogs ():

Compounds 3 and 8 feature nitro groups on the phenyl ring, enabling strong electron-withdrawing effects that enhance interactions with enzymatic targets like Akt. The furan group in the target compound may offer milder electronic effects but reduced toxicity risks .

Physical Properties

- Melting Points :

Thiadiazole derivatives with naphthamide groups (e.g., compound 5e , m.p. 132–134°C, ) typically exhibit higher melting points than aliphatic analogs due to increased aromatic stacking. The furan substituent may lower the melting point slightly by introducing conformational flexibility .

Anticancer Potential

- Akt Inhibition :

Nitro-substituted analogs () inhibit Akt by 86–92% via π-π and H-bond interactions. The furan group in the target compound may engage similar interactions but with reduced potency due to weaker electron-withdrawing effects . - Apoptosis Induction :

Benzothiazole-thiadiazole hybrids () induce apoptosis through caspase activation. The naphthamide moiety in the target compound could enhance DNA intercalation, a mechanism absent in simpler phenyl derivatives .

Antimicrobial Activity

- Triazinoquinazoline-thiadiazoles () show antibacterial effects via bioluminescence inhibition in Photobacterium leiognathus.

Molecular Docking and Pharmacokinetics

- Docking Studies :

Nitro and chlorophenyl analogs () form salt bridges and H-bonds with Akt and caspase-3. The furan oxygen in the target compound may act as a hydrogen bond acceptor, improving selectivity for specific kinase targets . - ADME Profiles : The ethylthio derivative () likely has higher metabolic stability than the furan-containing compound, which may undergo oxidation at the furan ring. However, the naphthamide group could prolong half-life through plasma protein binding .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

Methodological Answer:

- Antimicrobial Activity : Agar diffusion assay against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory Potential : COX-1/2 inhibition assay using enzymatic kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Methodological Answer:

- Functional Group Modification :

-

Replace the furan-2-ylmethyl group with substituted benzyl groups to enhance π-stacking interactions .

-

Modify the thiadiazole ring with electron-withdrawing groups (e.g., -CF₃) to increase electrophilicity .

- Derivative Synthesis : Synthesize analogs via nucleophilic substitution or acylation and compare IC₅₀ values .

Table 2: Key Functional Groups and Bioactivity

Functional Group Role in Bioactivity Reference Thiadiazole ring Enhances antimicrobial activity Furan moiety Facilitates DNA intercalation Acetamide linker Improves solubility and target binding

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. A549) and compound purity (>95%) .

- Dose-Response Analysis : Perform full dose-response curves (e.g., 0.1–100 µM) to identify efficacy thresholds .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolites contribute to discrepancies .

Q. What advanced techniques determine molecular interactions with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to enzymes (e.g., DHFR, Topoisomerase II) using AutoDock Vina .

- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify binding pockets .

- NMR Spectroscopy : Analyze NOE correlations to map intermolecular interactions in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.